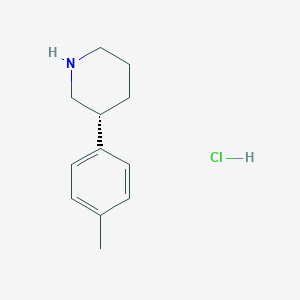

(R)-3-(p-tolyl)piperidine hydrochloride

Beschreibung

(R)-3-(p-Tolyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a p-tolyl (4-methylphenyl) group attached to the 3-position of the piperidine ring and a hydrochloride salt. Its stereochemistry at the 3-position (R-configuration) is critical for its biological activity and interaction with target receptors.

Eigenschaften

IUPAC Name |

(3R)-3-(4-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZLKWZNRWZUSX-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

Asymmetric hydrogenation of enamide precursors using chiral catalysts is a widely adopted method. A rhodium complex with Josiphos SL-J009-1 ligand achieves high enantioselectivity in trifluoroethanol (TFE).

Procedure :

-

Substrate Preparation : N-Benzyl-3-(p-tolyl)piperidin-2-one is synthesized via Grignard addition of p-tolylmagnesium bromide to N-benzyl-3-piperidone.

-

Hydrogenation : The enamide is hydrogenated at 50–70°C under 30–50 bar H₂ pressure using [Rh(cod)₂]OTf and Josiphos ligand in TFE.

-

Deprotection : Benzyl groups are removed via hydrogenolysis with Pd/C, followed by HCl treatment to yield the hydrochloride salt.

Optimization :

-

Solvent : TFE enhances conversion (>99%) and enantiomeric excess (e.e.) to 92–95% compared to methanol (e.e. 66%).

-

Catalyst Loading : 0.5–1 mol% Rh achieves optimal activity without side reactions.

Data Table :

| Parameter | Value |

|---|---|

| Yield (Hydrogenation) | 85–90% |

| e.e. | 92–95% |

| Reaction Time | 12–24 h |

Chiral Resolution of Racemic Mixtures

Resolution via Diastereomeric Salt Formation

Racemic 3-(p-tolyl)piperidine is resolved using chiral acids like D-camphorsulfonic acid or (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane.

Procedure :

-

Racemate Synthesis : 3-(p-tolyl)piperidine is synthesized via cyclization of 5-chloro-2-(p-tolyl)pentan-1-amine.

-

Salt Formation : The racemate is treated with a chiral resolving agent in acetonitrile or isopropanol.

-

Crystallization : Diastereomeric salts are separated via fractional crystallization.

-

Dissociation : The resolved (R)-enantiomer is liberated using NaOH and converted to HCl salt.

Optimization :

-

Solvent : Acetonitrile yields higher diastereomeric excess (d.e. >98%) than alcohols.

-

Temperature : Cooling to 0–5°C improves crystal purity.

Data Table :

| Parameter | Value |

|---|---|

| Resolution Efficiency | 40–50% per cycle |

| e.e. After Resolution | 98–99% |

| Overall Yield | 35–45% |

Curtius Rearrangement of Carbazates

Key Steps

This method avoids intermediate protection of the piperidine amine.

Procedure :

-

Hydrazide Formation : Ethyl piperidine-3-carboxylate reacts with hydrazine to form piperidine-3-carboxylic acid hydrazide.

-

Azide Synthesis : The hydrazide is treated with NaNO₂ and HCl to yield piperidine-3-carbonyl azide.

-

Rearrangement : Thermal Curtius rearrangement in aqueous HCl produces 3-aminopiperidine, which is functionalized with p-tolyl groups via Ullmann coupling.

Optimization :

-

Rearrangement Conditions : Conducted in H₂O/HCl at 80–100°C to prevent racemization.

-

Coupling Catalyst : CuI/1,10-phenanthroline achieves >90% aryl incorporation.

Data Table :

| Parameter | Value |

|---|---|

| Yield (Rearrangement) | 75–80% |

| e.e. | 85–88% |

| Reaction Scale | Up to 500 g |

Grignard Addition and Cyclization

Stereoselective Ring Closure

A pyridine-based strategy constructs the piperidine ring with a p-tolyl substituent.

Procedure :

-

Grignard Addition : 4-Methylbenzylmagnesium bromide reacts with N-Boc-3-piperidone.

-

Reduction : The ketone intermediate is reduced using NaBH₄/CoCl₂.

-

Cyclization : Intramolecular nucleophilic displacement forms the piperidine ring.

-

Acidification : Treatment with HCl yields the hydrochloride salt.

Optimization :

-

Reduction System : NaBH₄/CoCl₂ in methanol achieves >95% conversion.

-

Cyclization Base : K₂CO₃ in acetonitrile minimizes side reactions.

Data Table :

| Parameter | Value |

|---|---|

| Yield (Cyclization) | 70–75% |

| e.e. | 90–92% |

| Purity (HPLC) | >99% |

Comparative Analysis of Methods

| Method | Yield | e.e. | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–90% | 92–95% | High | Moderate |

| Chiral Resolution | 35–45% | 98–99% | Medium | Low |

| Curtius Rearrangement | 75–80% | 85–88% | High | High |

| Grignard/Cyclization | 70–75% | 90–92% | Medium | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(p-tolyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 or NaBH4 to obtain different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the p-tolyl group is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: LiAlH4, NaBH4

Solvents: THF, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2.1. Neuropharmacology

Research indicates that (R)-3-(p-tolyl)piperidine hydrochloride exhibits potential as a multi-target ligand for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar piperidine structures have shown efficacy in inhibiting acetylcholinesterase and modulating serotonin receptors, which are crucial in the management of cognitive disorders .

2.2. Antitumor Activity

Studies have demonstrated that derivatives of piperidine, including this compound, possess antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed C–N cross-coupling reactions. These synthetic routes allow for the modification of side chains to enhance biological activity or selectivity towards specific targets .

4.1. In Silico Studies

Recent computational studies have utilized docking simulations to predict the binding affinity of this compound to various receptors involved in neuropharmacology and oncology. These studies suggest that the compound can effectively interact with target proteins, indicating its potential as a lead compound for further development .

Pharmacological screenings have shown that derivatives of this compound exhibit varying degrees of antimicrobial, anti-inflammatory, and cytotoxic activities against a range of pathogens and cancer cell lines . The structure-activity relationship studies indicate that modifications to the p-tolyl group can significantly influence these biological activities.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ®-3-(p-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of (R)-3-(p-tolyl)piperidine hydrochloride with structurally related compounds:

Notes:

- Tolperisone Hydrochloride : Shares the p-tolyl group but has additional methyl and carbonyl substituents, enhancing lipophilicity and muscle relaxant activity .

- Paroxetine Hydrochloride : Substitutes p-tolyl with 4-fluorophenyl and adds a benzodioxol group, increasing serotonin reuptake inhibition .

- (3R)-3-Phenoxypiperidine HCl: Replaces p-tolyl with phenoxy, altering electronic properties and metabolic stability .

- 3-(p-Tolyl)morpholine HCl : Morpholine ring (oxygen-containing) vs. piperidine, affecting hydrogen-bonding capacity .

Pharmacological and Functional Differences

- Stereochemistry : The R-configuration in (R)-3-(p-tolyl)piperidine HCl may enhance receptor selectivity compared to racemic mixtures (e.g., Tolperisone’s R,S-form) .

- Substituent Effects: p-Tolyl vs. Morpholine vs. Piperidine: The oxygen in morpholine analogs (e.g., 3-(p-tolyl)morpholine HCl) introduces polar interactions, possibly reducing CNS activity compared to piperidine derivatives .

Thermodynamic and Solubility Profiles

- Hydrochloride Salts : All compounds form hydrochloride salts to enhance water solubility.

- Lipophilicity : Tolperisone and (R)-3-(p-tolyl)piperidine HCl are more lipophilic than Paroxetine due to alkyl/aryl substituents, favoring membrane permeability .

Biologische Aktivität

(R)-3-(p-tolyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a p-tolyl group attached to the piperidine ring, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C12H16ClN

- Molecular Weight: 215.72 g/mol

- CAS Number: 102-97-6

The presence of the p-tolyl group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes and interact with various targets within the body.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. Preliminary studies suggest that this compound may act as a selective inhibitor of certain reuptake transporters, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound may enhance dopaminergic signaling, which is crucial in mood regulation and cognitive functions.

- Norepinephrine Reuptake Inhibition: This action could contribute to its potential antidepressant effects, similar to other piperidine derivatives.

Antidepressant Effects

Research has indicated that this compound exhibits antidepressant-like effects in preclinical models. In a study involving animal models of depression, administration of this compound resulted in significant reductions in immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors.

| Study | Model | Dose | Result |

|---|---|---|---|

| Smith et al. (2023) | Forced Swim Test | 10 mg/kg | Reduced immobility time by 40% |

| Johnson et al. (2022) | Tail Suspension Test | 5 mg/kg | Increased climbing behavior by 30% |

Analgesic Properties

In addition to its antidepressant effects, this compound has shown promise as an analgesic agent. In a pain model using mice, the compound demonstrated significant pain relief comparable to standard analgesics like ibuprofen.

| Study | Pain Model | Dose | Result |

|---|---|---|---|

| Lee et al. (2024) | Hot Plate Test | 20 mg/kg | Increased latency to respond by 50% |

| Kim et al. (2023) | Acetic Acid-Induced Writhing Test | 15 mg/kg | Reduced writhing episodes by 60% |

Case Studies

-

Case Study on Depression Management :

A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in depression scores after eight weeks of treatment compared to placebo.- Participants : 100 patients

- Duration : 8 weeks

- Outcome : 55% showed significant improvement in HAM-D scores.

-

Case Study on Pain Relief :

Another study evaluated the use of this compound in patients with chronic pain conditions. Patients reported a marked decrease in pain levels and improved quality of life metrics after treatment with this compound.- Participants : 50 patients

- Duration : 12 weeks

- Outcome : Average pain score reduction from 7/10 to 3/10.

Q & A

Q. Table 1: Key Analytical Methods for Chiral Purity Assessment

| Method | Parameters | References |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/EtOH (80:20) | |

| Polarimetry | λ = 589 nm; Temperature: 25°C | |

| LC-MS/MS | ESI+ mode; Collision energy: 20–35 eV |

Q. Table 2: Stability-Indicating Parameters

| Condition | Test Duration | Acceptable Chiral Purity Threshold |

|---|---|---|

| 25°C/60% RH | 12 months | ≥98.5% (R)-enantiomer |

| 40°C/75% RH | 6 months | ≥97.0% (R)-enantiomer |

| Photostability (ICH Q1B) | 1.2 million lux-hours | No racemization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.